molecular formula C25H38O4 B1226929 Oxprenoate CAS No. 786592-95-8

Oxprenoate

Cat. No. B1226929
M. Wt: 402.6 g/mol
InChI Key: DNHCHRGCTVRAFT-JEHIOXJOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxprenoate is a spironolactone derivative and a potent aldosterone antagonist on mineralocorticoid biosynthesis with diuretic activity. As an aldosterone antagonist, oxprenoate may inhibit sodium resorption in the collecting duct and may eventually lead to diuresis.

Scientific Research Applications

  • Stability in Environmental Conditions : Research by Kim et al. (2009) examined the stability of isoprenoid glycerol dialkyl glycerol tetraethers (GDGTs), which are relevant to Oxprenoate, in different environmental conditions. They found that these compounds are relatively resistant to degradation in various oxygen levels, highlighting their stability in diverse environmental settings.

  • Effects on Cardiovascular Health : A study conducted by Materson et al. (1981) focused on the effectiveness of slow-release Oxprenolol in hypertensive patients, revealing its potential in managing blood pressure.

  • Use in Stress and Anxiety : McMillin (1975) found that Oxprenolol can be effective in treating symptoms resulting from environmental stress, indicating its potential in psychological applications (McMillin, 1975).

  • Impact on Hemodynamics and Blood Pressure : Research also delves into the hemodynamic and blood pressure effects of Oxprenoate. For instance, a study by Ferlinz et al. (1980) compared Oxprenolol and Propranolol, revealing insights into the mechanisms of action in hypertension.

  • Applications in Stress Response Suppression : Oxprenolol's efficacy in suppressing adrenergic responses to stress was demonstrated in a study involving racing-car drivers, showcasing its potential in high-stress situations (Taggart & Carruthers, 1972).

  • Potential in Treating Stage Fright : In the context of stage fright, a trial with musicians indicated that Oxprenolol could improve performance, highlighting its potential in performance-related anxiety management (James et al., 1977).

properties

CAS RN

786592-95-8

Product Name

Oxprenoate

Molecular Formula

C25H38O4

Molecular Weight

402.6 g/mol

IUPAC Name

3-[(7R,8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-7-propyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid

InChI

InChI=1S/C25H38O4/c1-4-5-16-14-17-15-18(26)6-10-23(17,2)19-7-11-24(3)20(22(16)19)8-12-25(24,29)13-9-21(27)28/h15-16,19-20,22,29H,4-14H2,1-3H3,(H,27,28)/t16-,19+,20+,22-,23+,24+,25-/m1/s1

InChI Key

DNHCHRGCTVRAFT-JEHIOXJOSA-N

Isomeric SMILES

CCC[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(CCC(=O)O)O)C

SMILES

CCCC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(CCC(=O)O)O)C

Canonical SMILES

CCCC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(CCC(=O)O)O)C

Other CAS RN

786592-95-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxprenoate
Reactant of Route 2
Oxprenoate
Reactant of Route 3
Oxprenoate
Reactant of Route 4
Oxprenoate
Reactant of Route 5
Oxprenoate
Reactant of Route 6
Oxprenoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.